4-(3,3-Dimethylazetidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3,3-Dimethylazetidin-1-yl)piperidine” is a compound with a molecular weight of 168.28 . Its IUPAC name is the same as its common name .
Molecular Structure Analysis
The InChI code for “4-(3,3-Dimethylazetidin-1-yl)piperidine” is1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3
. This indicates that the compound has a structure with 10 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.
Applications De Recherche Scientifique
Gastric Antisecretory Agents
Research has identified piperidine derivatives as potent gastric antisecretory agents. The study of 4-(diphenylmethyl)-1-piperidinemethanimine revealed its effectiveness in reducing gastric acid secretion in rats, highlighting its potential for treating peptic ulcer disease. Modifications to the compound have led to derivatives like fenoctimine, which exhibit no anticholinergic activity and are under clinical trials for their antisecretory properties (Scott et al., 1983).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to assess the efficiency of these derivatives in preventing corrosion, with findings indicating that certain piperidine derivatives can significantly protect iron surfaces against corrosion (Kaya et al., 2016).
Treatment of Gastrointestinal Motility Disorders
Studies within the series of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have aimed at discovering a peripherally selective opioid antagonist with high activity for systemic administration. These efforts have led to the identification of compounds suitable for clinical investigations into the role of mu-opioid receptors in gastrointestinal motility disorders (Zimmerman et al., 1994).
Antithrombotic Treatment
The development of GPIIb/IIIa integrin antagonists using trisubstituted beta-amino acid derivatives and a substituted benzamidine structure has shown promise for antithrombotic treatment. These compounds exhibit significant inhibitory activity against human platelet aggregation and have potential for acute phase treatment due to their excellent therapeutic profiles (Hayashi et al., 1998).
DNA Cleavage and Photoproduct Repair
Research into alternative amines for cleaving abasic and UV-irradiated DNA has identified piperidine derivatives that can operate at near-neutral pH without non-specific damage. These findings are significant for locating low levels of photoproducts in DNA, which is crucial for understanding DNA repair mechanisms (McHugh & Knowland, 1995).
Fluorescent pH Sensors
Piperidine-naphthalimide derivatives have been synthesized and identified as novel fluorescent pH sensors. These compounds show strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, offering potential applications in pH-sensitive environments (Cui et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,3-dimethylazetidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWQRBLKCWCFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylazetidin-1-yl)piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.